Stearic Acid

Description

Properties

IUPAC Name |

octadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQXTHQIDYTFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2, Array, CH3(CH2)16COOH | |

| Record name | STEARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STEARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | stearic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Stearic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18639-67-3 | |

| Record name | Octadecanoic acid, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18639-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8021642 | |

| Record name | Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Stearic acid is a white solid with a mild odor. Floats on water. (USCG, 1999), Dry Powder; Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, Colorless or white solid; [HSDB] White flakes; [MSDSonline], Solid, WHITE CRYSTALS OR POWDER WITH CHARACTERISTIC ODOUR., hard, white or faintly yellowish crystalline solid/tallow odour, White solid with a mild odor. | |

| Record name | STEARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7203 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Stearic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STEARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Stearic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1092/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | STEARIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1020 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

721 °F at 760 mmHg (NTP, 1992), 371 °C, 721 °F | |

| Record name | STEARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Stearic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STEARIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1020 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

385 °F (NTP, 1992), 113 °C (235 °F) - closed cup, 385 °F (196 dec C) (closed cup), 196 °C, 385 °F | |

| Record name | STEARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STEARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STEARIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1020 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

1 to 10 mg/mL at 73 °F (NTP, 1992), In water, 0.568 mg/L at 25 °C, In water, 0.597 mg/L at 25 °C, Insoluble in water, Slightly soluble in ethanol, benzene; soluble in acetone, chloroform, carbon disulfide, For more Solubility (Complete) data for Stearic acid (6 total), please visit the HSDB record page., 0.000597 mg/mL, Solubility in water: none, practically insoluble in water; soluble in alcohol, ether, chloroform, 1 g in 20 ml alcohol (in ethanol) | |

| Record name | STEARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Stearic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Stearic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STEARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Stearic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1092/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9408 g/cu cm at 20 °C, Relative density (water = 1): 0.94-0.83, 0.86 | |

| Record name | STEARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STEARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STEARIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1020 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

9.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.80 (Air = 1), 9.8 | |

| Record name | STEARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STEARIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1020 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 344.7 °F ; 5 mmHg at 408.2 °F (NTP, 1992), 0.00000004 [mmHg], Vapor pressure = 1 mm Hg at 173.1 °C, 7.22X10-7 mm Hg at 25 °C (ext), Vapor pressure, Pa at 174 °C: 133, 1 mmHg at 344.7 °F; 5 mmHg at 408.2 °F | |

| Record name | STEARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7203 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Stearic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STEARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STEARIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1020 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Monoclinic leaflets from alcohol, White or slightly yellow crystal masses, or white to slightly yellow powder, Colorless, wax-like solid, White amorphous solid or leaflets | |

CAS No. |

57-11-4, 30399-84-9 | |

| Record name | STEARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearic acid [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isostearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030399849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | stearic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | octadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Stearic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ELV7Z65AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Stearic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Stearic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STEARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STEARIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1020 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

156.7 °F (NTP, 1992), 69.3 °C, 68.8 °C, 69-72 °C, 156.7 °F | |

| Record name | STEARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Stearic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Stearic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STEARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STEARIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1020 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to Stearic Acid: Chemical Structure, Properties, and Biological Roles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of stearic acid (octadecanoic acid), a ubiquitous saturated fatty acid. It details its chemical structure, physicochemical properties, analytical characterization methods, and significant roles in key cellular signaling pathways.

Chemical Structure and Identification

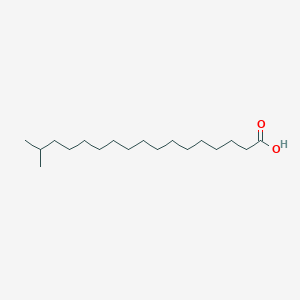

This compound is a long-chain saturated fatty acid consisting of an 18-carbon backbone with a terminal carboxylic acid group.[1][2][3] Its saturated nature, meaning the absence of carbon-carbon double bonds in its hydrocarbon chain, results in a linear and flexible structure.[2][4] This configuration allows for efficient packing of molecules, contributing to its solid state at room temperature.[4]

The IUPAC name for this compound is octadecanoic acid.[1][5][6] Its chemical formula is C₁₈H₃₆O₂, often represented as CH₃(CH₂)₁₆COOH.[1][6][7][8] The molecule is characterized by a non-polar, hydrophobic hydrocarbon tail and a polar, hydrophilic carboxyl group, rendering it amphiphilic.[4][7]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | Octadecanoic acid[1][5][6] |

| Systematic Name | n-Octadecanoic acid[9] |

| Molecular Formula | C₁₈H₃₆O₂[2][7] |

| Condensed Formula | CH₃(CH₂)₁₆COOH[1][6][8] |

| CAS Number | 57-11-4[5] |

| Molar Mass | 284.48 g·mol⁻¹[5] |

Physicochemical Properties

This compound presents as a white, waxy solid with a mild, oily odor.[5][9] Its physical and chemical properties are well-characterized and are summarized in the tables below.

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | White, waxy solid[5] |

| Melting Point | 69.3 - 69.6 °C (156.7 - 157.3 °F)[8][10] |

| Boiling Point | 361 °C (682 °F) at 760 mmHg (decomposes)[9][10] |

| Density | 0.9408 g/cm³ (at 20 °C)[9][10] |

| 0.847 g/cm³ (at 70 °C)[8][10] | |

| Solubility in Water | Practically insoluble[7] |

| Solubility | Soluble in alcohols, ethers, chloroform (B151607), alkyl acetates, CS₂, CCl₄[10][11] |

| Crystal Structure | Monoclinic[5][9] |

Table 3: Chemical and Thermochemical Properties of this compound

| Property | Value |

| Acidity (pKa) | 4.50[1] |

| Flash Point | 113 °C (235 °F)[5] |

| Standard Molar Entropy | 435.6 J·mol⁻¹·K⁻¹[5] |

| Specific Heat Capacity | 501.5 J·mol⁻¹·K⁻¹[5] |

Biological and Signaling Pathways

This compound is not merely a structural component or energy source; it is an active signaling molecule implicated in a variety of cellular processes, including metabolism, inflammation, and apoptosis.

Lipid Metabolism

A primary metabolic fate of this compound is its desaturation to the monounsaturated fatty acid, oleic acid. This conversion is a critical regulatory step in lipid metabolism.

Caption: Metabolic conversion of Stearoyl-CoA to Oleoyl-CoA.

This pathway is catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD1).[2] The resulting oleic acid is the preferred substrate for the synthesis of triglycerides and other complex lipids.[2] The cellular ratio of stearic to oleic acid is therefore a key factor in lipid homeostasis.[2]

Induction of Apoptosis via ER Stress and MAP Kinase Pathways

High concentrations of this compound can induce apoptosis in various cell types, including pancreatic β-cells and cancer cells.[1][12] This process is often mediated by the induction of Endoplasmic Reticulum (ER) stress and the modulation of Mitogen-Activated Protein (MAP) kinase signaling pathways.[1]

Caption: this compound-induced apoptosis signaling cascade.

This compound accumulation triggers the ER stress response through pathways like IRE1α and PERK.[1][13] Concurrently, it activates pro-apoptotic kinases such as p38 and JNK while inhibiting the pro-survival ERK pathway.[1] Both arms of this response converge on the activation of effector caspases, leading to programmed cell death.[1][14]

Regulation of Mitochondrial Dynamics

Recent studies have uncovered a specific signaling pathway through which this compound regulates mitochondrial morphology and function.[15] This pathway links nutrient sensing directly to the state of the mitochondrial network.

Caption: Regulation of mitochondrial dynamics by this compound.

In the presence of this compound, the Transferrin Receptor 1 (TfR1) undergoes stearoylation. This post-translational modification inhibits TfR1's ability to activate JNK signaling.[15] Reduced JNK activity prevents the ubiquitination and subsequent inhibition of Mitofusin 2, a key protein in mitochondrial outer membrane fusion.[15] The net result is a shift toward mitochondrial fusion and an increase in oxidative capacity.[15]

Experimental Protocols for Characterization

Accurate characterization of this compound is crucial for research and quality control. The following section outlines standard methodologies for determining its key properties.

Determination of Melting Point (Cooling Curve Method)

This method determines the melting/congealing point by observing the temperature plateau during a phase change.[16][17]

Apparatus:

-

Test tube containing this compound

-

Thermometer (graduated in 0.2 °C increments)

-

600 mL beaker (water bath)

-

Hot plate

-

Stirring rod

-

Stopwatch

-

Clamps and stand

Procedure:

-

Heating: Place the test tube of this compound into the water bath. Heat the beaker on a hot plate.[16]

-

Immerse the thermometer bulb into the center of the molten this compound.

-

Heat the assembly until the temperature of the this compound is approximately 10-20 °C above its expected melting point (~80-90 °C).[18]

-

Cooling and Data Collection: Turn off the hot plate and remove the test tube from the water bath.

-

Begin stirring the this compound gently and continuously.[18]

-

Record the temperature every 30 seconds as the this compound cools.[16]

-

Continue recording until the temperature has dropped several degrees below the solidification point.

-

Analysis: Plot a graph of Temperature (°C) versus Time (s). The freezing point is the temperature of the horizontal plateau on the curve, where the temperature remains constant as the liquid solidifies.[17] The melting point is equivalent to this freezing point.

Analysis by Gas Chromatography (GC)

Gas chromatography is the standard method for the quantitative analysis of fatty acids. It requires the conversion of the carboxylic acid to a more volatile ester, typically a fatty acid methyl ester (FAME).[11][19]

I. Sample Preparation (Methylation):

-

Esterification: Accurately weigh ~100 mg of the this compound sample into a flask with a reflux condenser.[20]

-

Add 5 mL of Boron Trifluoride (BF₃)-Methanol solution (e.g., 14% w/v).[20]

-

Boil the mixture under reflux for 10 minutes.[20]

-

Add 4 mL of heptane (B126788) through the condenser and continue to boil for another 10 minutes.[20]

-

Extraction: Cool the flask and add 20 mL of a saturated sodium chloride solution.

-

Shake the flask and allow the layers to separate. The upper heptane layer contains the FAMEs.[20]

-

Transfer the organic layer to a new vial and dry it over anhydrous sodium sulfate.[20]

II. GC-FID Analysis:

-

Instrument Conditions (Example):

-

Column: Polar capillary column, such as one coated with polyethylene (B3416737) glycol (e.g., Carbowax).[11]

-

Carrier Gas: Helium or Hydrogen.[21]

-

Temperatures: Injector: 220 °C, Detector (FID): 260 °C.[20]

-

Oven Program: A temperature gradient is typically used, for example, starting at 100 °C, holding for 2 minutes, then ramping at 10 °C/min to 240 °C and holding for 15 minutes.

-

-

Injection: Inject 1 µL of the prepared FAMEs solution into the GC.[21]

-

Identification and Quantification: Identify the methyl stearate (B1226849) peak by comparing its retention time to that of a pure methyl stearate standard. Quantification is performed by comparing the peak area to that of an internal standard (added before methylation) or by using an external calibration curve.[11]

Spectroscopic Characterization

I. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Samples can be analyzed as a KBr disk or as a thin film.[22]

-

Characteristic Peaks:

-

~2915-2919 cm⁻¹ and ~2848-2850 cm⁻¹: Strong, sharp peaks corresponding to the asymmetric and symmetric C-H stretching vibrations of the methylene (B1212753) (-CH₂-) groups in the alkyl chain.[7][23][24]

-

~1700-1710 cm⁻¹: A strong, sharp peak characteristic of the C=O (carbonyl) stretching of the carboxylic acid group.[7][22]

-

~2500-3300 cm⁻¹: A very broad peak corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[7]

-

~1472 cm⁻¹: C-H bending (scissoring) vibration of -CH₂- groups.[7]

-

II. Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

-

Solvent: Typically performed in deuterated chloroform (CDCl₃).

-

Characteristic Chemical Shifts (ppm):

-

~11.0-12.0 ppm: A very broad singlet for the carboxylic acid proton (-COOH).

-

~2.35 ppm: A triplet corresponding to the two protons on the α-carbon (C2), adjacent to the carboxyl group.[4][25]

-

~1.65 ppm: A multiplet for the two protons on the β-carbon (C3).[4]

-

~1.2-1.4 ppm: A large, broad signal integrating to 28 protons, representing the bulk methylene (-CH₂-) protons of the long alkyl chain (C4-C17).[4]

-

~0.88 ppm: A triplet corresponding to the three protons of the terminal methyl (-CH₃) group.[4][25]

-

References

- 1. Effect of Saturated this compound on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The fate and intermediary metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces proinflammatory cytokine production partly through activation of lactate-HIF1α pathway in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aocs.org [aocs.org]

- 5. Crystal structure of the C form of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Crystal structure of the C form of this compound | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. This compound metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aquaculture.ugent.be [aquaculture.ugent.be]

- 12. tandfonline.com [tandfonline.com]

- 13. ahajournals.org [ahajournals.org]

- 14. Palmitic and stearic fatty acids induce caspase-dependent and -independent cell death in nerve growth factor differentiated PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dietary this compound regulates mitochondria in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. scribd.com [scribd.com]

- 18. Method of Analysis for this compound | Pharmaguideline [pharmaguideline.com]

- 19. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

- 20. usp.org [usp.org]

- 21. static.igem.org [static.igem.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. This compound(57-11-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Stearic Acid for Researchers and Drug Development Professionals

Introduction

Stearic acid, a saturated fatty acid with an 18-carbon chain, is a ubiquitous molecule in nature, found in abundance in both animal and vegetable fats.[1][2] Its official IUPAC name is octadecanoic acid , and its chemical formula is C₁₈H₃₆O₂ or CH₃(CH₂)₁₆COOH.[1][3][4][5] It presents as a waxy, white or faintly yellowish solid at room temperature.[2][3][5] The name "stearic" originates from the Greek word "stéar," meaning tallow, reflecting one of its primary historical sources.[1][2][3] In the pharmaceutical and drug development sectors, this compound is a critical excipient, valued for its roles as a lubricant, emulsifier, and stabilizer in various formulations.[6][7][8][9] This guide provides a comprehensive overview of its properties, synthesis, applications, and its role in cellular signaling, tailored for a scientific audience.

Physicochemical Properties

This compound's physical and chemical characteristics are fundamental to its utility. As a saturated fatty acid, its linear 18-carbon chain allows for close packing of molecules, resulting in a relatively high melting point compared to its unsaturated counterparts like oleic acid.[5][10] It is largely insoluble in water due to its long, nonpolar hydrocarbon tail but is soluble in many organic solvents.[2][4][5]

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | Octadecanoic acid[1][3][4] |

| Chemical Formula | C₁₈H₃₆O₂[1][3][4][5] |

| Molar Mass | 284.48 g·mol⁻¹[3][5] |

| Appearance | White or faintly yellow, waxy solid[2][3][5] |

| Melting Point | 69.3 °C (156.7 °F; 342.4 K)[1][3][5] |

| Boiling Point | 361 °C (682 °F; 634 K) (decomposes)[1][3][5] |

| Density | 0.9408 g/cm³ (20 °C); 0.847 g/cm³ (70 °C)[1][3][5] |

| Solubility in Water | 0.00029 g/100 g (20 °C); 0.00034 g/100 g (30 °C)[3] |

| Solubility in Ethanol | 2.25 g/100 g (20 °C); 5.42 g/100 g (30 °C)[3] |

| Solubility in Chloroform | 15.54 g/100 g[1] |

| Vapor Pressure | 1 mm Hg (173.7 °C)[2] |

| Refractive Index | 1.4299 (80 °C)[3][5] |

Production and Synthesis

Commercial this compound is typically a mixture of stearic and palmitic acids, though purified versions are available.[1] The primary industrial production methods involve the extraction and processing of fats and oils.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 57-11-4 [chemicalbook.com]

- 3. alignchemical.com [alignchemical.com]

- 4. pishrochem.com [pishrochem.com]

- 5. This compound: Formula, Properties, Uses & Safety Explained [vedantu.com]

- 6. pishrochem.com [pishrochem.com]

- 7. pishrochem.com [pishrochem.com]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. drugs.com [drugs.com]

- 10. SATHEE: Chemistry this compound [satheejee.iitk.ac.in]

The Definitive Guide to Natural Stearic Acid: Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of stearic acid in the plant and animal kingdoms. It delves into the biosynthetic pathways, presents quantitative data on its prevalence, and offers detailed experimental protocols for its extraction, purification, and quantification.

Introduction

This compound (C18:0), a saturated long-chain fatty acid, is a fundamental component of cellular structures and a key player in metabolic processes. Its unique physicochemical properties make it a valuable ingredient in the pharmaceutical, cosmetic, and food industries. Understanding its natural distribution and the methods to isolate and quantify it is crucial for research and development in these fields. While it is a saturated fatty acid, studies have indicated that this compound has a neutral effect on blood cholesterol levels, distinguishing it from other saturated fats like palmitic acid.[1]

Natural Sources of this compound

This compound is widely distributed in nature, found in both animal fats and vegetable oils. Generally, animal fats contain a higher percentage of this compound compared to most vegetable oils.[2]

Animal Sources

Animal fats, particularly from ruminants, are rich sources of this compound. Tallow, derived from beef or mutton fat, is a significant commercial source.

Table 1: this compound Content in Various Animal Fats

| Animal Source | Common Name | This compound Content (% of total fatty acids) | Reference(s) |

| Beef | Tallow | 18.9 - 25 | [3] |

| Mutton | Tallow | 19.5 | [3] |

| Pork | Lard | 13.5 | [3] |

| Chicken | Chicken Fat | 6.0 | [3] |

| Duck | Duck Fat | 7.8 | [3] |

| Goose | Goose Fat | 6.1 | [3] |

| Beef Liver | - | up to 33 | [2] |

| Lean Ground Beef | - | 16 | [1] |

| Butter | Butter Oil | 12.06 | [3] |

Plant Sources

Several plant-based fats and oils are also excellent sources of this compound, with cocoa butter and shea butter being the most prominent.

Table 2: this compound Content in Various Plant Oils and Butters

| Plant Source | Common Name | This compound Content (% of total fatty acids) | Reference(s) |

| Cocoa Bean | Cocoa Butter | 33.2 - 34 | [2][3] |

| Shea Nut | Shea Butter | 28 - 50 | [2][4] |

| Palm Fruit | Palm Oil | 4.3 | [3] |

| Soybean | Soybean Oil | 4.44 | [3] |

| Sunflower Seed | Sunflower Oil | 4.32 | [3] |

| Sesame Seed | Sesame Oil | 4.8 | [3] |

| Cottonseed | Cottonseed Oil | 2.3 | [3] |

| Canola (Rapeseed) | Canola Oil | 2.09 | [3] |

| Peanut | Peanut Oil | 2.2 | [3] |

| Coconut | Coconut Oil | 2.52 | [3] |

Biosynthesis of this compound

The synthesis of this compound in both plants and animals follows a conserved pathway of fatty acid synthesis, starting from acetyl-CoA.

Animal Biosynthesis of this compound

In animals, the de novo synthesis of fatty acids occurs in the cytoplasm, primarily in the liver and adipose tissues. The process begins with the carboxylation of acetyl-CoA to malonyl-CoA. This compound is produced through the elongation of palmitoyl-CoA, which is the primary product of the fatty acid synthase (FAS) system.[5] This elongation occurs in the endoplasmic reticulum.

Plant Biosynthesis of this compound

In plants, fatty acid synthesis takes place in the plastids. Similar to animals, the process starts with acetyl-CoA and involves the fatty acid synthase (FAS) complex. The end products are typically palmitate and stearate (B1226849), with stearate often being more predominant.[6] Stearoyl-ACP is the direct precursor to oleoyl-ACP, a key step in the formation of unsaturated fatty acids.

Experimental Protocols

The extraction and quantification of this compound from natural sources involve several key steps, from the initial liberation of fatty acids from triglycerides to their final analysis.

Extraction of Fatty Acids via Saponification

Saponification is the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids (as salts) using a strong base.

Materials:

-

Fat or oil sample (e.g., tallow, cocoa butter)

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) solution (e.g., 0.5 M in methanol (B129727) or ethanol)

-

Solvent for extraction (e.g., diethyl ether, hexane (B92381), or dichloromethane)

-

Hydrochloric acid (HCl) or Sulfuric acid (H2SO4) for acidification

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Saponification:

-

Extraction of Unsaponifiable Matter (Optional):

-

After cooling, transfer the mixture to a separatory funnel.

-

Extract the unsaponifiable matter by washing with a non-polar solvent like diethyl ether. Discard the organic layer.

-

-

Acidification and Fatty Acid Extraction:

-

Acidify the aqueous layer to a pH of 1-2 with HCl or H2SO4 to protonate the fatty acid salts, forming free fatty acids.

-

Extract the free fatty acids from the aqueous layer using a non-polar solvent (e.g., diethyl ether or hexane) three times.[8]

-

Combine the organic extracts.

-

-

Drying and Solvent Removal:

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the crude fatty acid mixture.

-

Purification of this compound by Crystallization

Crystallization is a common method for purifying this compound from a mixture of fatty acids.

Materials:

-

Crude fatty acid mixture

-

Solvent (e.g., acetone, or a mixture of petroleum ether and methylene (B1212753) chloride)[9]

Procedure:

-

Dissolution:

-

Dissolve the crude fatty acid mixture in a suitable solvent. For example, a mixture of approximately 96-97% petroleum ether and 3-4% methylene chloride can be used.[9] Heating may be necessary to achieve complete dissolution.

-

-

Crystallization:

-

Isolation:

-

Collect the crystallized this compound by filtration.

-

Wash the crystals with a small amount of cold solvent to remove residual impurities.

-

-

Drying:

-

Dry the purified this compound crystals under vacuum.

-

For higher purity, this process can be repeated.

-

Quantification of this compound by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying individual fatty acids in a mixture. Fatty acids are typically converted to their more volatile methyl esters (FAMEs) before analysis.

Materials:

-

Fatty acid sample

-

Methanol

-

Derivatization agent (e.g., Boron trifluoride (BF3) in methanol, or methanolic HCl)

-

Internal standard (e.g., heptadecanoic acid)

-

Hexane

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Capillary column suitable for FAME analysis (e.g., DB-FFAP or HP-5MS)[10][11]

Procedure:

-

Methyl Esterification (Derivatization):

-

Accurately weigh the fatty acid sample into a screw-cap tube.

-

Add a known amount of internal standard.

-

Add the derivatization agent (e.g., 14% BF3 in methanol).

-

Heat the mixture (e.g., at 60-100°C) for a specified time (e.g., 5-30 minutes).

-

After cooling, add water and extract the FAMEs with hexane.

-

Collect the hexane layer containing the FAMEs.

-

-

GC Analysis:

-

Injection: Inject a small volume (e.g., 1-2 µL) of the FAMEs solution into the GC.[10]

-

Chromatographic Conditions (Example): [10][11]

-

Injector Temperature: 250-280°C

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[10]

-

Oven Temperature Program: Initial temperature of 80-100°C, hold for a few minutes, then ramp up to 240-280°C at a rate of 5-20°C/min, and hold for a final period.

-

Detector Temperature: 260-300°C

-

Carrier Gas: Helium or Hydrogen

-

-

Quantification: Identify the this compound methyl ester peak based on its retention time compared to a standard. The concentration is determined by comparing its peak area to that of the internal standard and using a calibration curve.

-

Conclusion

This guide has provided a detailed overview of the natural sources of this compound, its biosynthesis in plants and animals, and robust methodologies for its extraction, purification, and quantification. The presented data and protocols offer a valuable resource for researchers and professionals in the fields of life sciences and drug development, facilitating further investigation and application of this important fatty acid.

References

- 1. beefresearch.org [beefresearch.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. fitaudit.com [fitaudit.com]

- 4. humblebeeandme.com [humblebeeandme.com]

- 5. The fate and intermediary metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aocs.org [aocs.org]

- 7. bioresscientia.com [bioresscientia.com]

- 8. researchgate.net [researchgate.net]

- 9. US3429902A - Process for purifying this compound - Google Patents [patents.google.com]

- 10. arpi.unipi.it [arpi.unipi.it]

- 11. Determination of Fatty Acid Composition in this compound by GC [cjph.com.cn]

An In-depth Technical Guide to Stearic Acid Biosynthesis in Mammals

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Stearic acid (C18:0) is a ubiquitous saturated fatty acid in mammals, playing crucial roles in energy storage, membrane structure, and cellular signaling. Unlike essential fatty acids, this compound can be synthesized de novo. This process, intricately linked with carbohydrate and lipid metabolism, is a key pathway in cellular physiology and a potential target for therapeutic intervention in metabolic diseases. This guide provides a comprehensive overview of the core this compound biosynthesis pathway in mammals, detailing the enzymatic steps, regulatory networks, quantitative parameters, and key experimental methodologies for its study.

The Core Biosynthetic Pathway: From Acetyl-CoA to this compound

The synthesis of this compound is a two-stage process primarily occurring in the cytoplasm of lipogenic tissues such as the liver and adipose tissue. The pathway begins with the synthesis of palmitic acid (C16:0), the primary product of the fatty acid synthase complex, followed by a specific elongation step to produce this compound.

Stage 1: De Novo Synthesis of Palmitate (C16:0)

-

Acetyl-CoA Carboxylation: The committed and rate-limiting step is the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA (B1194419). This irreversible reaction is catalyzed by Acetyl-CoA Carboxylase (ACC) .[1]

-

Fatty Acid Synthase (FAS) Catalysis: The multifunctional enzyme Fatty Acid Synthase (FAS) orchestrates the subsequent steps.[2] One molecule of acetyl-CoA serves as the initial primer. FAS then catalyzes seven iterative cycles of two-carbon additions, using malonyl-CoA as the donor for each cycle.[3] Each cycle involves condensation, reduction, dehydration, and a second reduction, ultimately yielding the 16-carbon saturated fatty acid, palmitate.[2] This process consumes 7 molecules of malonyl-CoA and 14 molecules of NADPH for each molecule of palmitate synthesized.[3]

Stage 2: Elongation of Palmitate to Stearate (B1226849) (C18:0)

The conversion of palmitate to stearate is mediated by the fatty acid elongation system located in the endoplasmic reticulum.

-

Elongation Reaction: The key enzyme in this step is Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) , which catalyzes the condensation of palmitoyl-CoA (the activated form of palmitate) with malonyl-CoA to add a two-carbon unit.[4] This is the rate-limiting step in the elongation process.[5]

-

Subsequent Reduction and Dehydration: The product of the ELOVL6 reaction undergoes subsequent reduction, dehydration, and a second reduction, analogous to the steps in the FAS cycle, to yield stearoyl-CoA.

Key Enzymes and Regulatory Mechanisms

The this compound biosynthesis pathway is tightly regulated at both the enzymatic and transcriptional levels to respond to the cell's energy status and hormonal signals.

Acetyl-CoA Carboxylase 1 (ACC1)

ACC1 is the cytosolic isoform that provides malonyl-CoA for fatty acid synthesis and is a major site of regulation.[6]

-

Allosteric Regulation: ACC1 is allosterically activated by citrate, which signals an abundance of acetyl-CoA from the mitochondria. Conversely, it is inhibited by long-chain fatty acyl-CoAs (e.g., palmitoyl-CoA), representing a feedback inhibition mechanism.

-

Covalent Modification: ACC1 activity is inhibited by phosphorylation, primarily by AMP-activated protein kinase (AMPK), which senses a low energy state (high AMP/ATP ratio). Insulin (B600854) signaling leads to the dephosphorylation and activation of ACC1.[7]

Fatty Acid Synthase (FAS)

As a key lipogenic enzyme, the expression of FAS is primarily regulated at the transcriptional level.[2]

ELOVL6

ELOVL6 is the specific elongase responsible for converting C16 fatty acids to C18 fatty acids.[4] Its expression is highly regulated and serves as a critical control point in determining the ratio of palmitate to stearate.

Transcriptional Regulation by SREBP-1c

The master transcriptional regulator of lipogenesis is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) . In response to high insulin levels, SREBP-1c is activated and translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoters of lipogenic genes.[8] This leads to the coordinated upregulation of the transcription of ACC1, FASN, and ELOVL6, thereby promoting the entire pathway of this compound synthesis.[9]

The signaling pathway from insulin to SREBP-1c activation is complex, involving the PI3K/Akt and mTORC1 pathways, which ultimately lead to the processing and nuclear translocation of SREBP-1c.[10]

Quantitative Data

The following tables summarize key quantitative parameters of the this compound biosynthesis pathway.

Table 1: Kinetic Parameters of Key Human Enzymes

| Enzyme | Substrate | Km | Vmax / kcat | Reference(s) |

| Fatty Acid Synthase (FAS) | Acetyl-CoA | 8 µM | kcat: 160 min⁻¹ | [11][12] |

| Malonyl-CoA | 20 µM | [11] | ||

| NADPH | 25 µM | [11] | ||

| ELOVL6 | Palmitoyl-CoA (C16:0-CoA) | 1.22 µM | Vmax: 0.79 pmol/min/µg | [10][13] |

| Malonyl-CoA | 11.7 µM | [10] |

Note: Kinetic parameters for ACC1 are subject to significant regulation by phosphorylation and allosteric effectors. Phosphorylation by AMPK can increase the Km for acetyl-CoA.[7]

Table 2: Approximate Concentrations of Key Metabolites in Mammalian Tissues

| Metabolite | Tissue | Condition | Concentration | Reference(s) |

| Malonyl-CoA | Rat Liver | Fed | 1 - 6 nmol/g wet weight | [5] |

| Rat Muscle | Refed | ~2 - 5 nmol/g dry weight | [14] | |

| Palmitic Acid (C16:0) | Human Adipose Tissue | - | ~20-30% of total fatty acids | [15] |

| Murine Liver | Palm oil diet (4 wk) | ~19.5 nmol/mg | [16] | |

| This compound (C18:0) | Human Adipose Tissue (Omental) | Obese | ~2.37 - 2.75 mg/100g | [17] |

| Human Liver | - | Lower than palmitic, oleic, and linoleic acids | [18] |

Experimental Protocols

Protocol: Spectrophotometric Assay for Fatty Acid Synthase (FAS) Activity

This protocol measures FAS activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[12]

Materials:

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.0) containing 1 mM EDTA

-

NADPH solution (e.g., 10 mM stock)

-

Acetyl-CoA solution (e.g., 2.5 mM stock)

-

Malonyl-CoA solution (e.g., 10 mM stock)

-

Purified FAS enzyme or tissue/cell lysate

-

UV/Vis Spectrophotometer with temperature control (25°C) and 1 cm path length cuvettes

Procedure:

-

Prepare the assay buffer.

-

In a 1 cm cuvette, prepare a reaction mixture with a final volume of 500 µL containing:

-

0.1 M Potassium phosphate buffer, pH 7.0

-

1 mM EDTA

-

100 µM NADPH

-

25 µM Acetyl-CoA

-

-

Add the FAS enzyme preparation (e.g., 20 nM final concentration for purified enzyme). Mix gently by pipetting.

-

Place the cuvette in the spectrophotometer and incubate at 25°C for 3-5 minutes to allow the temperature to equilibrate and to record a baseline reading.

-

Initiate the reaction by adding 100 µM (final concentration) of malonyl-CoA. Mix quickly.

-

Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.

-

Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot.

Data Analysis:

-

Calculate the rate of NADPH consumption using the Beer-Lambert law (A = εbc), where the extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

-

FAS activity is typically expressed as nmol of NADPH oxidized per minute per mg of protein.

Protocol: Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for lipid extraction and derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.[19]

Materials:

-

Chloroform/Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Boron Trifluoride (BF₃)-Methanol (12-14%) or Methanolic HCl

-

Hexane (B92381) or Heptane

-

Anhydrous Sodium Sulfate (B86663)

-

Glass tubes with PTFE-lined screw caps

-